Chiral Purity Specification: (R,R)-Enantiomer vs. (R,S)-Meso or Racemic Forms
Procurement differentiation is established through enantiomeric purity rather than a biological activity comparison. The (R,R)-diacetamide (CAS 820231-61-6) is defined by its absolute stereochemistry; the corresponding (S,S)-enantiomer (CAS 820231-52-5) and meso/racemic forms are distinct chemical entities with different CAS numbers. Vendor specifications for the chiral diamine precursor typically report ≥97% purity by HPLC and ≥99% enantiomeric excess (ee), as noted for commercial samples of the parent (1R,2R)-diamine (CAS 822519-90-4) . No analogous quantitative ee specification was located in allowed sources for the diacetamide specifically, but the principle of chiral identity as a purchase-critical parameter is a class-level requirement for any stereochemically defined procurement.
| Evidence Dimension | Enantiomeric identity specification |
|---|---|
| Target Compound Data | (R,R)-configuration (CAS 820231-61-6); explicit ee specification not publicly available from vendor sources allowed in search |
| Comparator Or Baseline | (S,S)-enantiomer (CAS 820231-52-5); meso or racemic 1,2-bis(4-chlorophenyl)ethane-1,2-diamine diacetamide |
| Quantified Difference | Qualitative differentiation: different CAS numbers for distinct stereoisomers; ee value available only by inference from diamine precursor (≥99% ee reported) |
| Conditions | Regulatory and identity verification for chemical procurement; HPLC and chiral stationary phase analysis |
Why This Matters
Ordering the correct enantiomer is non-negotiable for any stereoselective application; the (R,R)-form cannot be substituted with the (S,S)-form or racemate without invalidating chiral synthetic outcomes.
